3-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
Description
The compound 3-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a piperazine-linked 2-methylpyrazolo[1,5-a]pyrazine moiety and a 1H-pyrazole group. The piperazine linker may enhance solubility, while the methyl group on the pyrazolo-pyrazine ring could influence metabolic stability and target binding .
Propriétés
IUPAC Name |
2-methyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9/c1-14-13-15-18(19-6-8-26(15)23-14)25-11-9-24(10-12-25)16-3-4-17(22-21-16)27-7-2-5-20-27/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHAPGZMAIDDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Key Compounds
Key Observations:
Substituent Impact : The target compound’s 2-methylpyrazolo-pyrazine group distinguishes it from simpler analogues like 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine , which lacks this moiety. This substitution likely enhances target affinity, as seen in related kinase inhibitors .
Halogen vs. Methyl Groups : The chloro substituent in 4-chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine may improve binding via hydrophobic interactions but could reduce metabolic stability compared to the methyl group in the target compound .
Piperazine Linker : The piperazine in the target compound and 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine improves solubility, a critical factor in bioavailability .
Key Observations:
However, the absence of a cyclobutane group may reduce selectivity compared to the latter .
Isomerization Risks : Pyrazolo-pyrimidine derivatives () undergo isomerization under certain conditions, a factor that may also apply to the target compound’s pyrazolo-pyrazine moiety, necessitating stability studies .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations:
LogP and Solubility : The target compound’s predicted LogP (2.1) balances lipophilicity and solubility, whereas the chloro analogue’s higher LogP (2.5) may limit solubility .
Metabolic Stability : The methyl group in the target compound likely confers better stability than the chloro analogue, which is prone to oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
